molecular formula C10H11N B159781 3-Methyl-5,6-dihydroquinoline CAS No. 133092-30-5

3-Methyl-5,6-dihydroquinoline

Cat. No. B159781
M. Wt: 145.2 g/mol
InChI Key: RSMDRDLCIBYIQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5,6-dihydroquinoline (MDQ) is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. It is a bicyclic compound that contains a quinoline ring fused with a cyclohexene ring. The compound has been found to possess several interesting properties, including antibacterial, antifungal, and anticancer activities. In

Scientific Research Applications

3-Methyl-5,6-dihydroquinoline has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 3-Methyl-5,6-dihydroquinoline has been found to possess antibacterial, antifungal, and anticancer activities. In material science, 3-Methyl-5,6-dihydroquinoline has been used as a precursor for the synthesis of various organic compounds, including polymers and dyes. In chemical biology, 3-Methyl-5,6-dihydroquinoline has been used as a probe for the study of protein-ligand interactions.

Mechanism Of Action

The mechanism of action of 3-Methyl-5,6-dihydroquinoline is not fully understood. However, it has been proposed that 3-Methyl-5,6-dihydroquinoline exerts its antibacterial and antifungal activities by inhibiting the synthesis of cell walls and membranes. 3-Methyl-5,6-dihydroquinoline has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.

Biochemical And Physiological Effects

3-Methyl-5,6-dihydroquinoline has been found to possess several biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal species, including Staphylococcus aureus and Candida albicans. 3-Methyl-5,6-dihydroquinoline has also been found to induce apoptosis and cell cycle arrest in various cancer cell lines, including HeLa and MCF-7 cells.

Advantages And Limitations For Lab Experiments

3-Methyl-5,6-dihydroquinoline possesses several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential applications in various fields of science. However, 3-Methyl-5,6-dihydroquinoline also possesses several limitations. It is highly toxic and must be handled with care. Additionally, the mechanism of action of 3-Methyl-5,6-dihydroquinoline is not fully understood, which limits its potential applications.

Future Directions

There are several future directions for 3-Methyl-5,6-dihydroquinoline research. In medicinal chemistry, 3-Methyl-5,6-dihydroquinoline could be further optimized to improve its antibacterial, antifungal, and anticancer activities. In material science, 3-Methyl-5,6-dihydroquinoline could be used as a precursor for the synthesis of new organic compounds with unique properties. In chemical biology, 3-Methyl-5,6-dihydroquinoline could be used as a probe for the study of protein-ligand interactions. Additionally, the mechanism of action of 3-Methyl-5,6-dihydroquinoline could be further elucidated to improve our understanding of its potential applications.
Conclusion:
In conclusion, 3-Methyl-5,6-dihydroquinoline is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields of science. It possesses several interesting properties, including antibacterial, antifungal, and anticancer activities. While 3-Methyl-5,6-dihydroquinoline possesses several advantages for lab experiments, it also possesses several limitations. There are several future directions for 3-Methyl-5,6-dihydroquinoline research, including further optimization of its properties and elucidation of its mechanism of action.

properties

CAS RN

133092-30-5

Product Name

3-Methyl-5,6-dihydroquinoline

Molecular Formula

C10H11N

Molecular Weight

145.2 g/mol

IUPAC Name

3-methyl-5,6-dihydroquinoline

InChI

InChI=1S/C10H11N/c1-8-6-9-4-2-3-5-10(9)11-7-8/h3,5-7H,2,4H2,1H3

InChI Key

RSMDRDLCIBYIQQ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=CCC2)N=C1

Canonical SMILES

CC1=CC2=C(C=CCC2)N=C1

synonyms

Quinoline, 5,6-dihydro-3-methyl- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of the crude product of Step 1 (4.2 g, 13.9 mmol) in dichloromethane (100 ml) at -40° was treated portionwise with 86% 3-chloroperoxybenzoic acid (3.0 g, 14.9 mmol). After 30 min, the mixture was warmed to room temperature, washed with 2N-NaOH (2×100 ml), dried (MgSO4), and evaporated in vacuo. The residue was dissolved in 1N-H2SO4 (100 ml) and the solution washed with ether (3×100 ml), basified with sodium carbonate, and extracted with dichoromethane (3×100 ml). The chlorinated extracts were dried (MgSO4) and evaporated in vacuo. The residue was distilled to give the product (1.79 g) as an oil.
Name
crude product
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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